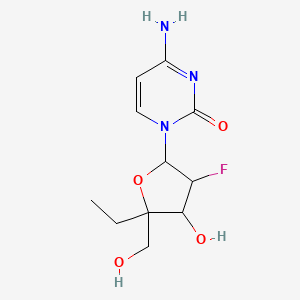
2'-Deoxy-4'-ethyl-2'-fluorocytidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2’-Deoxy-4’-ethyl-2’-fluorocytidine is a synthetic nucleoside analog with the molecular formula C11H16FN3O4 and a molecular weight of 273.26 g/mol . This compound is structurally related to cytidine, a naturally occurring nucleoside, but with modifications that include the addition of an ethyl group at the 4’ position and a fluorine atom at the 2’ position. These modifications confer unique chemical and biological properties to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2’-Deoxy-4’-ethyl-2’-fluorocytidine typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the protection of the hydroxyl groups of cytidine, followed by selective fluorination at the 2’ position and ethylation at the 4’ position. The final step involves deprotection to yield the desired compound .
Industrial Production Methods
Industrial production of 2’-Deoxy-4’-ethyl-2’-fluorocytidine may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as high-performance liquid chromatography (HPLC) for purification .
Chemical Reactions Analysis
Types of Reactions
2’-Deoxy-4’-ethyl-2’-fluorocytidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can modify the functional groups, potentially altering the biological activity of the compound.
Substitution: The fluorine atom at the 2’ position can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce various functional groups .
Scientific Research Applications
2’-Deoxy-4’-ethyl-2’-fluorocytidine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2’-Deoxy-4’-ethyl-2’-fluorocytidine involves its incorporation into DNA or RNA, where it can interfere with normal nucleic acid function. The fluorine atom at the 2’ position enhances its stability and resistance to enzymatic degradation. The compound can inhibit DNA polymerases and other enzymes involved in nucleic acid synthesis, leading to cytotoxic effects .
Comparison with Similar Compounds
2’-Deoxy-4’-ethyl-2’-fluorocytidine can be compared with other nucleoside analogs such as:
2’-Deoxy-2’-fluorocytidine: Similar in structure but lacks the ethyl group at the 4’ position.
2’-Deoxy-5-fluorocytidine: Contains a fluorine atom at the 5’ position instead of the 2’ position.
2’-Deoxy-2’-fluoro-2’-C-methylcytidine: Another fluorinated nucleoside analog with potent antiviral properties.
The unique combination of the ethyl and fluorine modifications in 2’-Deoxy-4’-ethyl-2’-fluorocytidine provides distinct chemical and biological properties, making it a valuable compound for various research applications .
Properties
Molecular Formula |
C11H16FN3O4 |
|---|---|
Molecular Weight |
273.26 g/mol |
IUPAC Name |
4-amino-1-[5-ethyl-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one |
InChI |
InChI=1S/C11H16FN3O4/c1-2-11(5-16)8(17)7(12)9(19-11)15-4-3-6(13)14-10(15)18/h3-4,7-9,16-17H,2,5H2,1H3,(H2,13,14,18) |
InChI Key |
WRHBWEWELIFEKF-UHFFFAOYSA-N |
Canonical SMILES |
CCC1(C(C(C(O1)N2C=CC(=NC2=O)N)F)O)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















